molecular formula C13H11N B010567 9,10-Dihydroacridine CAS No. 92-81-9

9,10-Dihydroacridine

Cat. No. B010567
CAS RN: 92-81-9
M. Wt: 181.23 g/mol
InChI Key: HJCUTNIGJHJGCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,10-dihydroacridine frameworks can be achieved through a modular one-pot synthesis, utilizing a reaction sequence that includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. This process is facilitated by the use of hexafluoroisopropanol and triflimide as a catalyst, enabling the synthesis from feedstock precursors in a streamlined manner (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of 9,10-dihydroacridines enables a wide range of chemical modifications, making it a versatile compound for various applications. Its structure facilitates the formation of charge-transfer complexes, which are crucial for its reactivity and the formation of novel compounds through electron, proton, and hydride transfer mechanisms (Fukuzumi et al., 2000).

Chemical Reactions and Properties

9,10-Dihydroacridines undergo efficient dehydrogenation reactions with dioxygen, catalyzed by cobalt porphyrins, leading to the production of hydrogen peroxide and water. This reaction demonstrates the compound's ability to participate in redox reactions and its potential use in catalysis (Fukuzumi et al., 2004).

Physical Properties Analysis

The physical properties of 9,10-dihydroacridines, such as their luminescence, are explored through their use in OLEDs. For instance, the novel donor moiety 9,9,9′9′-tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine demonstrates twisted molecular geometries and small energy gaps between the singlet and triplet excited states, contributing to high emission efficiency in solid states (Liu et al., 2020).

Chemical Properties Analysis

The reactivity of 9,10-dihydroacridines towards electrophiles is highlighted by their C(9)-C bonds acting similarly to metal-carbon bonds. This reactivity enables the cleavage of these bonds by electrophiles such as perchloric acid, oxygen, and iodine, yielding a variety of products and demonstrating the compound's versatile chemical properties (Fukuzumi et al., 1992).

Scientific Research Applications

  • Photo-Irradiation Studies : It is used for generating hydroxide and methoxide ions by photo-irradiation, with aromatization stabilizing ionic photo-products. This application is significant in understanding photochemical processes (Ackmann & Fréchet, 1996).

  • Molecular Conformation and Spectroscopy : 9,10-Dihydroacridine is studied for its molecular conformation and its ultraviolet and nuclear magnetic resonance spectra. Such studies are crucial in the field of molecular chemistry (Taylor & Procter, 1971).

  • Synthesis of Xanthones, Thioxanthones, and Acridones : This compound can be used in the synthesis of these chemicals using visible blue light and riboflavin tetraacetate as a metal-free photocatalyst, demonstrating its utility in organic synthesis (Torregrosa-Chinillach & Chinchilla, 2021).

  • Organic Light-Emitting Diodes (OLEDs) : It serves as a donor unit for thermally activated delayed fluorescence (TADF) molecules in highly efficient solution-processable OLEDs, highlighting its role in advanced materials science (Liu et al., 2020).

  • Photocatalysis in Organic Chemistry : 9,10-Dihydroacridine is an efficient metal-free photoredox catalyst for synthesizing quinoline derivatives in a cascade annulation reaction, showcasing its catalytic properties (Zhou et al., 2017).

  • Inhibitors of ABCB1 Transmembrane Efflux Pump : It is identified as a promising inhibitor of the ABCB1 efflux pump, which is crucial in pharmaceutical research, especially for its selectivity and nontoxicity (Hilgeroth et al., 2014).

  • Synthesis in OLEDs : Key scaffolds in OLEDs, 9,10-Dihydroacridines can be synthesized in a one-pot process, which is significant for the development of electronic and photonic materials (Wang et al., 2021).

  • Anodic Dehydroaromatization : This process is used for electrochemical conversion of dihydroacridines into acridinium salts, illustrating its importance in electrochemistry (Shchepochkin et al., 2016).

  • Antibacterial Activity : 9,10-dihydroacridine derivatives show strong antibacterial activity against certain Gram-positive bacteria, which is crucial in the development of new antibacterial agents (Chen et al., 2021).

  • Electrochemical Oxidation : The electrochemical oxidation of 9,10-Dihydroacridines results in the formation of 9-substituted acridines or the cleavage of the C–X bond, important in chemical transformations (Chupakhin et al., 2019).

  • Spectroscopic Properties : These derivatives exhibit high quantum yields and spectroscopic properties, including large solvatochromic shifts in emission spectra, demonstrating their potential in spectroscopic applications (Suzuki et al., 2016).

  • Comparative Study with Diphenylamine : The energetic and reactivity properties of 9,10-dihydroacridine and diphenylamine were analyzed using computational methodologies, underscoring its significance in computational chemistry (Freitas et al., 2017).

  • Hydride Transfer Studies : It is involved in hydride transfer to hydride acceptors via sequential electron-proton-electron transfer, important in redox chemistry (Fukuzumi et al., 2000).

  • Electrochemical Phosphorylation : Direct electrochemical phosphorylation of acridine, a key chemical in organic synthesis, has been studied, highlighting its role in electroorganic synthesis (Shchepochkin et al., 2021).

  • Photo-induced Coupling Reaction : The coupling product of 9,10-dihydroacridine in a photo-induced reaction was characterized, showing its utility in photochemistry and material science (Jiang et al., 2002).

  • Chromophore Utilization in Experiments : 9,10-Dihydroacridine derivatives are utilized as chromophores in experiments such as the pOH jump experiment, indicating their importance in photochemical studies (Zhou et al., 2012).

  • Application in TADF Emitters : Used as electron donors in blue TADF emitters, they have high photoluminescent quantum yields in solution-processed OLEDs, showcasing their significance in optoelectronic devices (Chen et al., 2021).

Safety And Hazards

9,10-Dihydroacridine is classified under GHS07 for safety. It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

The derivatives of pyridazine and 9,9-dimethyl-9,10-dihydroacridine or phenoxazine were designed and synthesized by Buchwald–Hartwig cross-coupling reaction . The emission in the range of 534–609 nm of the toluene solutions of the compounds is thermally activated delayed fluorescence with lifetimes of 93 and 143 ns, respectively . This suggests potential applications in the development of efficient organic light-emitting diodes .

properties

IUPAC Name

9,10-dihydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUTNIGJHJGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4073887
Record name Acridine, 9,10-dihydro-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydroacridine

CAS RN

92-81-9
Record name Acridan
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Record name Acridan
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Record name Acridine, 9,10-dihydro-
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Record name 9,10-dihydroacridine
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, acridine (17.19 g, 95.92 mmol) and THF (300 ml) were introduced into a round-bottom flask. At 0° C., LiAlH4 (14.56 g, 383.66 mmol) was slowly added in halves twice thereto, followed by stirring at room temperature for 4 hours. At 0° C., the resultant product was slowly added with a sodium bicarbonate solution, and then extracted with methylene chloride and distilled water. The extracted layer was dried with sodium sulfate so as to filtrate and concentrate an organic solvent. Then, the resultant product was columned by methylene chloride and hexane (n-Hexane:MC=8:2) so as to obtain a required compound, 9,10-dihydroacridine (white solid, 14 g, 82%).
Quantity
17.19 g
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reactant
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300 mL
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solvent
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14.56 g
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Synthesis routes and methods II

Procedure details

Chemiluminescent HRP detection limit using a reagent composition containing 0.05 mM 2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate (compound 13), 0.1 mM 4-phenylphenol, 0.5 mM urea peroxide, 1 mM EDTA, and 0.025% TWEEN 20 in 0.01 M tris buffer, pH 8.0 was obtained on a Labsystems Luminoskan microtiter plate reader. White Microlite 1 FB 12-well strips (Dynatech Laboratories) containing 100 μL of the reagent in each well were reacted with 10 μL of HRP dilutions. Light intensity was measured at 10 min.
[Compound]
Name
2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
compound 13
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0 (± 1) mol
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Reaction Step One
[Compound]
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TWEEN 20
Quantity
0 (± 1) mol
Type
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[Compound]
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reagent
Quantity
100 μL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydroacridine
Reactant of Route 2
9,10-Dihydroacridine
Reactant of Route 3
9,10-Dihydroacridine
Reactant of Route 4
9,10-Dihydroacridine
Reactant of Route 5
9,10-Dihydroacridine
Reactant of Route 6
9,10-Dihydroacridine

Citations

For This Compound
2
Citations
G Boisvert, R Giasson - Tetrahedron letters, 1992 - Elsevier
The radical cyclization of suitably unsaturated aromatic halides, such as 1-allyloxy-2-halobenzenes (1a–d), can be induced with the 10-methyl-9,10-dihydroacridine / NaBH 4 …
Number of citations: 46 www.sciencedirect.com
S Nakamura, M Kozuka, KF Bastow, H Tokuda… - Bioorganic & medicinal …, 2005 - Elsevier
2-Phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives were synthesized and screened as potential antitumor promoters by examining the ability of the compounds to inhibit …
Number of citations: 78 www.sciencedirect.com
O Pestovsky, A Bakac, JH Espenson - Journal of the American …, 1998 - ACS Publications
The oxidation of AcrH 2 to AcrH + by hydrogen chromate ions in H 2 O/MeCN (4:1, v/v) is a chain reaction that is strongly inhibited by oxygen. The initiation reaction between AcrH 2 (or …
Number of citations: 48 pubs.acs.org
D Cheng, D Xu, Y Wang, H Zhou, Z Zhou, X Liu… - Dyes and …, 2020 - Elsevier
Two donor–acceptor cruciform luminophores MB-CACEB and DFB-CACEB, which show unique intramolecular charge transfer (ICT) process originating from electron-donors 9,9-…
Number of citations: 15 www.sciencedirect.com
Z Li, R Liu, Z Tan, L He, Z Lu, B Gong - ACS sensors, 2017 - ACS Publications
As part of an effort to develop generally applicable strategies for creating probes suitable for detecting important molecular and ionic species, the oxidative aromatization of …
Number of citations: 55 pubs.acs.org
J Jung, K Ohkubo, DP Goldberg… - The Journal of Physical …, 2014 - ACS Publications
Photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH 2 ) by dioxygen (O 2 ) with a manganese porphyrin [(P)Mn III : 5,10,15,20-tetrakis-(2,4,6-trimethylphenyl)…
Number of citations: 37 pubs.acs.org
X Yang, J Walpita, D Zhou, HL Luk, S Vyas… - The Journal of …, 2013 - ACS Publications
The excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) was investigated using steady-state and time-resolved UV/vis absorption spectroscopy. Upon …
Number of citations: 23 pubs.acs.org
VLS Freitas, JRB Gomes, JF Liebman… - The Journal of Chemical …, 2017 - Elsevier
The purpose of this research was to determine the energetic and reactivity properties of diphenylamine and 9,10-dihydroacridine using computational methodologies. The equilibrium …
Number of citations: 6 www.sciencedirect.com
D Cheng, D Xu, Y Wang, H Zhou, Y Zhang, X Liu… - Dyes and …, 2020 - Elsevier
Two twisted D–A type cruciform luminophores DMTCS-AC and DBTCS-AC displaying rigid cross-conjugated structures with two conjugated donor and acceptor moieties intersecting at …
Number of citations: 18 www.sciencedirect.com
D Redmore - The Journal of Organic Chemistry, 1969 - ACS Publications
The reaction of N-methylacridinium quaternaries or acridinium salts with diethyl sodiophosphonate gives di-ethyl 10-methyl-9, 10-dihydroacridine-9-phosphonate (10) and diethyl 9, 10-…
Number of citations: 43 pubs.acs.org

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